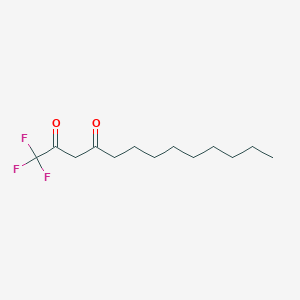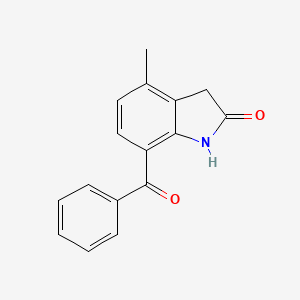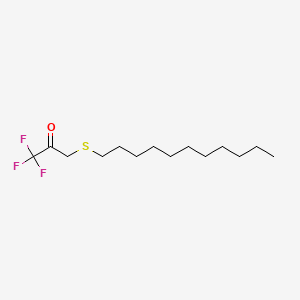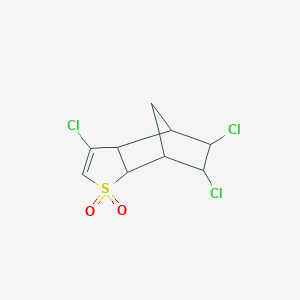
2-Methyl-6-(prop-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C10H12O2. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a methyl group and a prop-1-en-1-yl group attached to the benzene ring. It is used in various applications, including as an intermediate in organic synthesis and in the production of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with propene in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-5 atm. The catalyst used can be a Lewis acid such as aluminum chloride (AlCl3) or a zeolite.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and propene while minimizing by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-Methyl-6-(prop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, phenol, lacks the methyl and prop-1-en-1-yl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): This compound has a methyl group but lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.
4-Propylphenol: This compound has a propyl group instead of a prop-1-en-1-yl group, leading to differences in reactivity and applications.
Uniqueness
2-Methyl-6-(prop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production.
Propriétés
| 90467-82-6 | |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-methyl-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-7,11H,1-2H3 |
Clé InChI |
QXHZECWIBHLKMB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC=CC(=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)




![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

